

Introduction: A Cornerstone Building Block in Modern Chemistry

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Compound of Interest

Compound Name: 2-Chloro-4-(trifluoromethyl)pyridine

Cat. No.: B1345723

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2-Chloro-4-(trifluoromethyl)pyridine, identified by its CAS Number 81565-18-6, is a fluorinated heterocyclic compound of significant interest to the scientific community, particularly those in pharmaceutical and agrochemical research.^{[1][2]} Its structure, which combines the aromaticity of a pyridine ring with the unique electronic properties of a trifluoromethyl group and the reactivity of a chlorine atom, makes it a highly versatile synthetic intermediate. The trifluoromethyl (-CF₃) group is a key pharmacophore that can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of **2-Chloro-4-(trifluoromethyl)pyridine**, covering its properties, synthesis, reactivity, and applications, with a focus on its practical utility in drug discovery and development.

Physicochemical and Spectroscopic Profile

Precise characterization is fundamental to the effective use of any chemical intermediate. The properties of **2-Chloro-4-(trifluoromethyl)pyridine** are well-documented, ensuring its reliable application in complex synthetic pathways.

Physical and Chemical Properties

The compound is a colorless transparent liquid under standard conditions, a property that often indicates a high level of purity.^[3] Its key physical constants are summarized below.

Property	Value	Source(s)
CAS Number	81565-18-6	[1][2][4]
Molecular Formula	C ₆ H ₃ ClF ₃ N	[2]
Molecular Weight	181.54 g/mol	[2]
Appearance	Colorless transparent liquid	[3]
Boiling Point	146-147 °C (lit.)	
Density	1.411 g/mL at 25 °C (lit.)	
Refractive Index (n _{20/D})	1.4490 (lit.)	
SMILES String	FC(F)(F)c1ccnc(Cl)c1	
InChI Key	GBNPVXZNWBWNEN-UHFFFAOYSA-N	[5]

Spectroscopic Data for Structural Verification

Spectroscopic analysis is crucial for confirming the identity and purity of **2-Chloro-4-(trifluoromethyl)pyridine**.

- Mass Spectrometry (MS): The electron ionization mass spectrum shows a molecular ion (M⁺) peak corresponding to its molecular weight, which is a key identifier.[5]
- Infrared (IR) Spectroscopy: The IR spectrum displays characteristic peaks for C-C and C-N stretching vibrations within the pyridine ring. A detailed analysis using Fourier-transform Infrared (FT-IR) spectroscopy has been performed to assign vibrational frequencies.[6]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum is relatively simple, showing distinct signals for the three protons on the pyridine ring, with chemical shifts influenced by the electron-withdrawing chloro and trifluoromethyl substituents.
 - ¹³C NMR: The carbon NMR provides signals for each of the six carbon atoms in the molecule. The carbon attached to the trifluoromethyl group shows a characteristic quartet

due to C-F coupling.[6][7]

- ^{19}F NMR: A single resonance is expected in the fluorine NMR spectrum, corresponding to the $-\text{CF}_3$ group.[8]

A combined experimental and theoretical (DFT) study has been conducted to analyze the vibrational (FT-IR, FT-Raman) and NMR (^{13}C , ^1H) spectra of **2-Chloro-4-(trifluoromethyl)pyridine**, providing a robust framework for its characterization.[6]

Synthesis Methodologies: Crafting the Core Intermediate

The synthesis of **2-Chloro-4-(trifluoromethyl)pyridine** is a critical process, as its availability and cost can impact the economic viability of large-scale drug manufacturing. Several synthetic routes have been developed, moving from classical, harsher methods to more efficient and scalable processes.

Historically, the synthesis often involved the direct introduction and transformation of functional groups on a pre-existing pyridine ring. However, these methods can be challenging to scale due to high raw material costs and harsh reaction conditions like diazotization and fluorination.[9]

A more modern and scalable approach builds the pyridine ring from acyclic precursors. One patented method starts with vinyl n-butyl ether and trifluoroacetic anhydride.[9] This route avoids the difficulties of direct functionalization on the pyridine core.

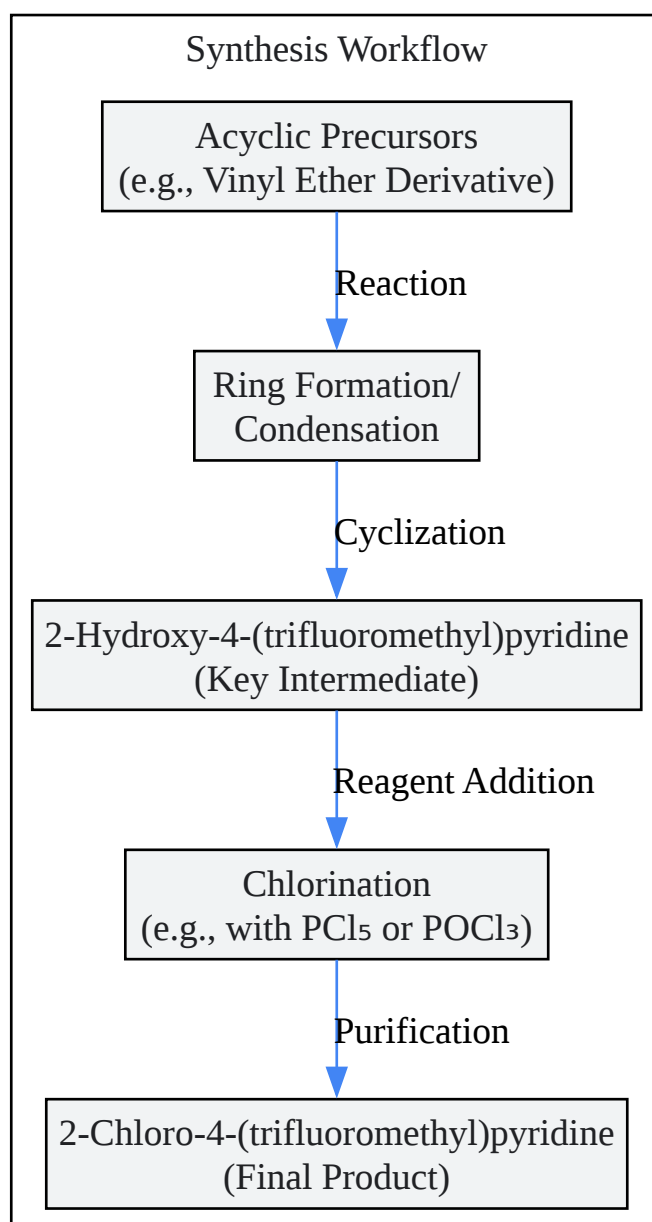
Representative Synthesis Protocol

The following is a multi-step synthesis adapted from the patent literature, which constructs the target molecule from simpler starting materials.[8][9]

Step 1: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyridine This precursor is often the key intermediate. It can be synthesized via a condensation reaction. For example, reacting 4-butoxy-1,1,1-trifluoro-3-en-2-one with an appropriate reagent can lead to the formation of the 2-hydroxypyridine ring after cyclization.[9]

Step 2: Chlorination of 2-Hydroxy-4-(trifluoromethyl)pyridine The final step is the conversion of the hydroxyl group to a chloro group. This is a standard transformation in heterocyclic chemistry, often achieved using chlorinating agents like phosphorus pentachloride (PCl_5) or phosphorus oxychloride (POCl_3).^[8]

- Methodology:
 - To a solution of 2-hydroxy-4-(trifluoromethyl)pyridine (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add phosphorus pentachloride (PCl_5) (2.0 equivalents) at room temperature.^[8]
 - Stir the reaction mixture for several hours (e.g., 5 hours) to ensure complete conversion.^[8]
 - After the reaction is complete, carefully pour the mixture into ice water to quench the excess PCl_5 .
 - Extract the aqueous mixture with an organic solvent, such as ethyl acetate.
 - Combine the organic layers, dry with an anhydrous drying agent (e.g., sodium sulfate), and concentrate under reduced pressure.
 - Purify the crude product by vacuum distillation to yield **2-Chloro-4-(trifluoromethyl)pyridine** as a colorless liquid.^[8]



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Caption: A generalized workflow for the synthesis of **2-Chloro-4-(trifluoromethyl)pyridine**.

Chemical Reactivity and Strategic Applications

The utility of **2-Chloro-4-(trifluoromethyl)pyridine** stems from its defined reactivity, which allows for its strategic incorporation into larger, more complex molecules. The chlorine atom at the 2-position is an excellent leaving group, making it the primary site for nucleophilic aromatic substitution and, more importantly, for palladium-catalyzed cross-coupling reactions. The

electron-withdrawing nature of the $-CF_3$ group at the 4-position further influences the reactivity of the pyridine ring.

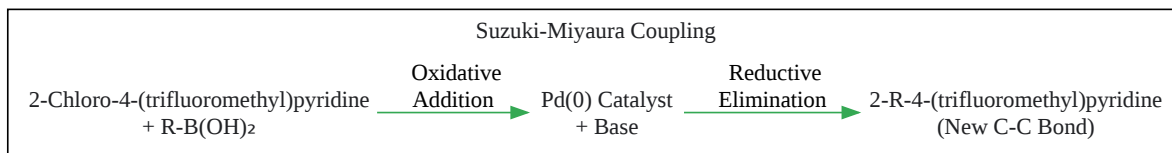
This compound is a crucial precursor for various active pharmaceutical ingredients (APIs) and agrochemicals.^[10] For example, it is a vital intermediate in the synthesis of Molidustat, an oral HIF-prolyl hydroxylase inhibitor.

Palladium-Catalyzed Cross-Coupling: A Gateway to Molecular Diversity

The development of palladium-catalyzed cross-coupling reactions revolutionized modern organic synthesis, and building blocks like **2-Chloro-4-(trifluoromethyl)pyridine** are prime substrates for these powerful transformations.^{[11][12]}

The Suzuki-Miyaura reaction is one of the most powerful methods for creating carbon-carbon bonds, typically by coupling an organoboron compound with an organic halide. **2-Chloro-4-(trifluoromethyl)pyridine** serves as the halide partner, enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the 2-position. This reaction is fundamental for building the complex carbon skeletons of many drugs and functional materials.^{[13][14]}

- General Protocol Outline:
 - A reaction vessel is charged with **2-Chloro-4-(trifluoromethyl)pyridine**, a boronic acid or ester derivative (1.0-1.5 equivalents), a palladium catalyst (e.g., $Pd(OAc)_2$, 2-4 mol%), a suitable phosphine ligand (e.g., RuPhos), and a base (e.g., K_2CO_3).^[15]
 - The mixture is dissolved in a suitable solvent system (e.g., toluene/water).
 - The reaction is heated (often between 80-120 °C), sometimes with the aid of microwave irradiation to shorten reaction times, until the starting material is consumed.^[16]
 - Standard aqueous workup and purification by column chromatography yield the desired 2-substituted-4-(trifluoromethyl)pyridine product.



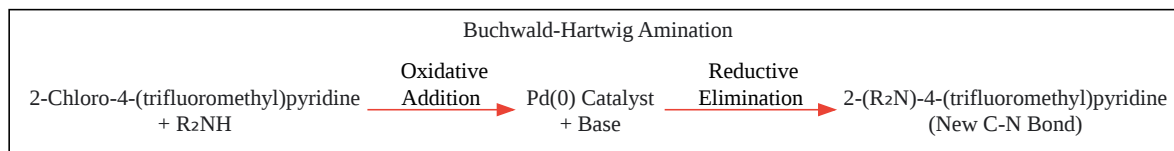
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Caption: Conceptual flow of a Suzuki-Miyaura cross-coupling reaction.

The formation of carbon-nitrogen bonds is equally critical in drug synthesis, as aryl amines are prevalent in pharmaceuticals.[12] The Buchwald-Hartwig amination is the premier palladium-catalyzed method for coupling amines with aryl halides.[11][17] This reaction allows for the direct installation of primary or secondary amines at the 2-position of the pyridine ring, replacing the chlorine atom. This transformation has largely superseded harsher, classical methods for synthesizing aryl amines due to its broad substrate scope and functional group tolerance.[11]

- General Protocol Outline:

- In an inert atmosphere, a reaction flask is charged with the aryl halide (**2-Chloro-4-(trifluoromethyl)pyridine**), an amine (1.0-1.2 equivalents), a palladium catalyst, a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos), and a strong base (e.g., NaOtBu, K₃PO₄).[18]
- A dry, aprotic solvent like toluene or dioxane is added.
- The mixture is heated until the coupling is complete.
- The reaction is cooled, quenched, and worked up. Purification via chromatography provides the 2-amino-4-(trifluoromethyl)pyridine derivative.



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Caption: Conceptual flow of a Buchwald-Hartwig amination reaction.

Safety, Handling, and Storage

As with any active chemical reagent, proper handling of **2-Chloro-4-(trifluoromethyl)pyridine** is essential for laboratory safety. The information provided in the Safety Data Sheet (SDS) should always be consulted before use.^{[19][20]}

Hazard Identification and Precautionary Measures

- Hazard Statements: The compound is classified with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H331 (Toxic if inhaled), and H335 (May cause respiratory irritation).^[20]
- Precautionary Statements: Safe handling requires adherence to P-codes such as P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).^[20]

Recommended Laboratory Practices

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields or a face shield, chemical-resistant gloves, and a lab coat.^[21] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.^{[21][22]}

- Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[22][23] Keep it away from heat, sparks, and open flames.[21]
- First Aid:
 - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if possible.[21][23]
 - Skin Contact: Wash off immediately with plenty of water and soap. Remove contaminated clothing.[21]
 - Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[22]
 - Ingestion: Rinse mouth with water. Do not induce vomiting.[21] In all cases of exposure, seek immediate medical attention.[23]

Conclusion

2-Chloro-4-(trifluoromethyl)pyridine is more than just a chemical intermediate; it is an enabling tool for innovation in the life sciences. Its well-defined physicochemical properties, predictable reactivity, and central role in powerful synthetic transformations like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination make it an indispensable building block. For researchers and scientists in drug development and agrochemical synthesis, a thorough understanding of this compound's characteristics and applications is key to designing and executing efficient, scalable, and successful synthetic campaigns that can lead to the discovery of novel, high-value molecules.

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